N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide
Overview
Description
N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is a chemical compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a piperidine ring, a hydroxyl group, and an ethanimidamide moiety. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide typically involves the reaction of 4-hydroxypiperidine with an appropriate ethanimidamide precursor under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidamide moiety can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(4-hydroxyphenyl)ethanimidamide
- N’-hydroxy-2-(4-hydroxybenzyl)ethanimidamide
- N’-hydroxy-2-(4-hydroxycyclohexyl)ethanimidamide
Uniqueness
N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-12)5-10-3-1-6(11)2-4-10/h6,11-12H,1-5H2,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIZCAPLERLENN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.